molecular formula C12H23ClN2O B1398320 (2-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride CAS No. 1236262-04-6

(2-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride

Cat. No. B1398320
CAS RN: 1236262-04-6
M. Wt: 246.78 g/mol
InChI Key: OFABYTPYJRAPIL-UHFFFAOYSA-N
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Description

2-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride, also known as MPM, is a synthetic chemical compound belonging to the class of piperidines. It has a wide range of applications in the scientific research field, ranging from biochemical and physiological studies to drug development. This article will discuss the synthesis method of MPM, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Catalysis and Material Science

Research on catalysis often explores the synthesis and applications of complex organic compounds. For instance, studies on the formation of MTBE (methyl tert-butyl ether) highlight the use of heteropoly acids in catalysis, showcasing the importance of structural and functional versatility in catalysts (Bielański et al., 2003). Similarly, advancements in catalyst design for energy transport systems, particularly through the synthesis and decomposition reactions of methanol, underline the potential of piperidine derivatives in enhancing the efficiency and selectivity of catalytic processes (Liu et al., 2002).

Pharmaceutical Applications

In pharmaceutical research, the structural motifs of piperidine are integral to the development of various therapeutic agents. Studies on drugs like cisapride and lurasidone demonstrate the critical role of piperidine derivatives in modulating drug efficacy and pharmacokinetics, reflecting on the potential pharmaceutical relevance of (2-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride (McCallum et al., 1988; Pompili et al., 2018).

Analytical Chemistry

In the realm of analytical chemistry, the development of methods for the determination of pharmaceutical compounds showcases the utility of piperidine derivatives in enhancing the specificity and sensitivity of analytical assays. Research on HPTLC methods for drug analysis, including those for metformin hydrochloride and linagliptin, exemplifies the role of such derivatives in refining analytical techniques (Abdelrahman et al., 2020; Rode & Tajne, 2021).

properties

IUPAC Name

(2-methylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-10-6-3-5-9-14(10)12(15)11-7-2-4-8-13-11;/h10-11,13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFABYTPYJRAPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1236262-04-6
Record name Methanone, (2-methyl-1-piperidinyl)-2-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236262-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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